cis-5-Hydroxymethyl-cyclohex-2-enol

Stereoselective synthesis Cyclohexenone reduction Chiral building block

cis-5-Hydroxymethyl-cyclohex-2-enol (CAS 156041‑33‑7; also catalogued as CAS 141116‑48‑5 for the (1R,5R)‑rel‑form) is a chiral cyclohexene‑derived diol building block. It consists of a cyclohex‑2‑ene ring bearing a hydroxymethyl (-CH₂OH) substituent at C5 and a hydroxyl (-OH) group at C1, with both substituents in a cis relative orientation.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
Cat. No. B12278970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-5-Hydroxymethyl-cyclohex-2-enol
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC1C=CC(CC1CO)O
InChIInChI=1S/C7H12O2/c8-5-6-2-1-3-7(9)4-6/h1,3,6-9H,2,4-5H2/t6-,7+/m1/s1
InChIKeyJMVASHRLICGBHU-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-5-Hydroxymethyl-cyclohex-2-enol: Baseline Identity, Class, and Key Procurement Characteristics


cis-5-Hydroxymethyl-cyclohex-2-enol (CAS 156041‑33‑7; also catalogued as CAS 141116‑48‑5 for the (1R,5R)‑rel‑form) is a chiral cyclohexene‑derived diol building block . It consists of a cyclohex‑2‑ene ring bearing a hydroxymethyl (-CH₂OH) substituent at C5 and a hydroxyl (-OH) group at C1, with both substituents in a cis relative orientation. The compound is primarily sourced as a synthetic intermediate for complex molecule construction, most notably as a key chiral precursor in the total synthesis of the immunosuppressant macrolide FK‑506 (tacrolimus) [1]. Commercial offerings typically specify purities of 96–98% and are provided in research‑scale quantities (1 g to 100 g) .

Why a Generic Cyclohexene Building Block Cannot Replace cis-5-Hydroxymethyl-cyclohex-2-enol


Generic substitution fails because the cis‑5‑hydroxymethyl‑cyclohex‑2‑enol scaffold simultaneously encodes two orthogonal types of structural information that are critical for downstream applications: (i) the cis relative stereochemistry between the C1 hydroxyl and the C5 hydroxymethyl group, which directly influences the conformational preferences of the cyclohexene ring and the spatial orientation of the two oxygen functionalities, and (ii) the absolute configuration of the (1R,5R) enantiomer, which is the required stereochemical series for insertion into the macrocyclic backbone of FK‑506 [1]. Furthermore, the presence of the endocyclic double bond at the C2–C3 position preserves a latent functional handle that is not available in the fully saturated cyclohexane‑1,5‑diol analog. Patent literature on cis‑configured cyclohexanols underscores that the resolution of the enantiomers is non‑trivial and that the racemic mixture cannot serve as a drop‑in replacement when enantiospecific coupling is required [2].

Quantitative Differentiation Evidence for cis-5-Hydroxymethyl-cyclohex-2-enol Versus Its Closest Analogs


Cis-Selective Reduction of 5-Formyl-cyclohex-2-enone Provides >90% Diastereomeric Access to cis-5-Hydroxymethyl-cyclohex-2-enol

The primary synthetic route to cis-5-hydroxymethyl-cyclohex-2-enol involves sodium borohydride reduction of 5‑formyl‑cyclohex‑2‑enone. Under standard conditions (NaBH₄, methanol or ethanol, 0–25 °C), the cis isomer is obtained with >90% selectivity, establishing a practical diastereomeric preference for procurement over the trans‑5‑hydroxymethyl‑cyclohex‑2‑enol diastereomer, which is not formed in significant quantity under these conditions .

Stereoselective synthesis Cyclohexenone reduction Chiral building block

Enantiomeric Requirement: Only the (1R,5R) Form Serves as a Validated Chiral Intermediate for FK‑506 Total Synthesis

The Drug Synthesis Database records (1R,5R)‑5‑(hydroxymethyl)‑2‑cyclohexen‑1‑ol as Intermediate XXIX in a published total‑synthesis route to FK‑506 (tacrolimus) [1]. In this route, the chiral diol is elaborated through a sequence of protection, oxidation, sulfone formation, and Julia‑type olefination steps. The synthetic pathway is stereospecific; the (1S,5S) enantiomer would produce the enantiomeric macrocycle, which is not the bioactive immunosuppressant. Therefore, procurement of the racemic cis mixture (CAS 156041‑33‑7) requires additional enzymatic or chemical resolution before it can be deployed in this validated route.

FK‑506 synthesis Chiral intermediate Enantiomeric resolution

Predicted Physicochemical Profile vs. the Saturated 5‑Hydroxymethyl‑cyclohexane‑1,3‑diol Analog

ChemicalBook lists the predicted boiling point of cis‑5‑hydroxymethyl‑cyclohex‑2‑enol as 237.6 ± 28.0 °C and its predicted density as 1.111 ± 0.06 g/cm³ . These values reflect the presence of the endocyclic double bond, which imparts lower molecular polar surface area (tPSA ≈ 40.5 Ų) and lower hydrogen‑bonding capacity compared to the corresponding saturated cyclohexane‑1,5‑diol analog. The unsaturated framework also provides a chromophore (λmax ~200–220 nm) that facilitates HPLC‑UV monitoring, a feature absent in the saturated comparator.

Physicochemical properties ADME prediction Cyclohexene diol

Commercial Purity Grade (96–98%) vs. Standard Research‑Grade Cyclohexenol Building Blocks

Multiple vendors list cis‑5‑hydroxymethyl‑cyclohex‑2‑enol with certified purities of 96 % (reagent grade) to 98 % (NLT) . In contrast, many generic substituted cyclohex‑2‑enol building blocks are offered at 90–95 % purity, placing this compound at the upper end of the commercially available purity range for this structural class.

Purity specification Building block procurement Quality control

Highest‑Value Application Scenarios for cis-5-Hydroxymethyl-cyclohex-2-enol Based on Quantitative Evidence


Enantiopure (1R,5R) Intermediate for the Total Synthesis of FK‑506 (Tacrolimus) and Structural Analogs

When supplied as the resolved (1R,5R) enantiomer, this compound serves as Intermediate XXIX in a documented total synthesis of the immunosuppressant FK‑506 [1]. Procurement for this application demands verification of enantiomeric excess, as the racemic material (CAS 156041‑33‑7) is not directly usable in the published stereospecific route. The >90% cis‑selective reduction that delivers the scaffold also ensures that the diastereomeric trans impurity is minimal, reducing downstream purification burden [1].

Chiral Cyclohexenol Scaffold for Structure–Activity Relationship (SAR) Exploration of Glycosidase Inhibitors

The hydroxy‑skipped bishomo‑inositol framework, accessible from enantiomers of 5‑hydroxymethyl‑2‑cyclohexenone (the ketone analog of the target compound), has been screened for α‑ and β‑glycosidase inhibition [2]. Because the enol form retains the same 1,5‑oxygenation pattern and olefin geometry, it can serve as a reduced, more conformationally flexible analog in SAR campaigns aimed at mapping the role of the C1 oxidation state in glycosidase binding.

cis‑Configured Substrate for Enzymatic Resolution Process Development

Patent CA 2576080 specifically addresses the enzymatic resolution of cis‑configured cyclohexanols to obtain non‑racemic enantiomers [3]. cis‑5‑Hydroxymethyl‑cyclohex‑2‑enol fits the general formula of the patent and can be used as a test substrate for developing lipase‑ or esterase‑mediated kinetic resolution protocols, enabling access to both enantiomeric series from the racemate.

UV‑Trackable Building Block for Multi‑Step Medicinal Chemistry Libraries

The endocyclic double bond provides a UV chromophore that permits direct HPLC monitoring without derivatization, a practical advantage over fully saturated cyclohexane‑1,5‑diol scaffolds . Combined with a commercial purity specification of 96–98 %, this feature makes the compound well‑suited for parallel synthesis workflows where rapid LC‑MS quality control is essential.

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